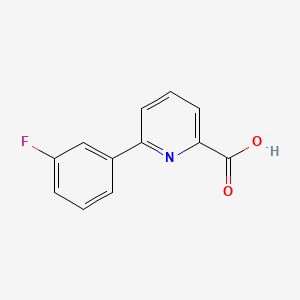

6-(3-Fluorophenyl)picolinic acid

Descripción general

Descripción

6-(3-Fluorophenyl)picolinic acid is a specialized compound used in scientific research. It is a pyridine carboxylate with the molecular formula C12H8FNO2. This compound is notable for its unique structure, which includes a fluorophenyl group attached to the picolinic acid core. It has applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of 6-(3-Fluorophenyl)picolinic acid typically involves the reaction of polysubstituted 2-amino, 6-picoline with a diazo reagent to form a diazonium salt, which is then fluorinated using a fluorinating agent . The resulting product undergoes oxidation to yield the desired this compound. This method is advantageous due to its simplicity, low cost, and high yield .

Industrial Production Methods

Industrial production methods for this compound are designed to be scalable and efficient. The process involves the use of readily available starting materials and reagents, ensuring that the production can be carried out on a large scale with high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions

6-(3-Fluorophenyl)picolinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the picolinic acid core.

Substitution: The fluorophenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized picolinic acid compounds .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of picolinic acid, including 6-(3-Fluorophenyl)picolinic acid, exhibit potential anticancer properties. The compound has been investigated for its ability to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, research has demonstrated that certain picolinic acid derivatives can induce endoplasmic reticulum stress in cancer cells, leading to increased cell death .

Metal Chelation

The chelating properties of picolinic acid derivatives are significant for their role in drug formulation and delivery systems. The ability of this compound to form stable complexes with metal ions enhances its utility in targeting metal-dependent enzymes and receptors in cancer therapy. This property is particularly relevant for developing radiopharmaceuticals used in imaging and therapeutic applications.

Agricultural Applications

Herbicide Development

this compound is being explored as a potential active ingredient in herbicides due to its structural similarity to known herbicides like picolinafen, which is effective against various weed species. The fluorine substitution is believed to enhance the herbicidal activity by improving the compound's lipophilicity and metabolic stability . Field trials have shown promising results in controlling weed populations while minimizing damage to crops.

Materials Science

Organic Electronics

The unique electronic properties of this compound make it a candidate for use in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). Research indicates that modifications at the 6-position of picolinic acid can lead to improved charge transport properties, which are crucial for efficient device performance .

- Anticancer Research : A study published in a peer-reviewed journal demonstrated that derivatives of picolinic acid, including this compound, significantly inhibited proliferation in breast cancer cell lines through modulation of apoptotic pathways .

- Herbicide Efficacy : Field trials conducted on crops treated with formulations containing this compound showed a reduction in weed biomass by over 60% compared to untreated controls, indicating its potential as an effective herbicide .

- Organic Electronics Development : Research focused on the synthesis of OLED materials incorporating this compound revealed improved luminance and efficiency metrics compared to traditional materials used in OLED technology .

Mecanismo De Acción

The mechanism of action of 6-(3-Fluorophenyl)picolinic acid involves its interaction with specific molecular targets. For instance, it can bind to zinc finger proteins, altering their structure and function . This interaction can disrupt zinc binding, affecting various biological processes such as viral replication and cell homeostasis .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other picolinic acid derivatives such as:

Halauxifen-methyl: A picolinate herbicide with excellent herbicidal activity.

Florpyrauxifen-benzyl: Another picolinate herbicide known for its effectiveness.

Uniqueness

6-(3-Fluorophenyl)picolinic acid is unique due to its fluorophenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other picolinic acid derivatives and contributes to its specific applications in research and industry .

Actividad Biológica

6-(3-Fluorophenyl)picolinic acid, also known as 6-(3-fluorophenyl)pyridine-2-carboxylic acid, is a compound of increasing interest in medicinal chemistry and biological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent studies.

This compound is characterized by the following chemical formula:

- Molecular Formula : C₁₂H₉FNO₂

- Molecular Weight : Approximately 219.2 g/mol

The presence of a fluorine atom in the phenyl ring enhances the compound's biological activity and solubility, making it a subject of interest in both medicinal chemistry and agricultural applications.

Target Interactions

The primary target of this compound is believed to be Zinc Finger Proteins (ZFPs) . The compound interacts with ZFPs by binding to them, leading to structural changes that disrupt their zinc binding capabilities. This inhibition can significantly affect various biochemical pathways, including those involved in cell signaling and gene expression .

Biochemical Pathways

The compound plays a crucial role in zinc transport within cells. Disruption of ZFP structures can lead to altered cellular functions, including potential antiviral activities influenced by cytokines like interferon gamma.

Antiviral Properties

Recent studies have highlighted the compound's potential as an antiviral agent. It has shown broad-spectrum antiviral activity against enveloped viruses, including SARS-CoV-2 and influenza A virus. The mechanism involves compromising viral membrane integrity and inhibiting virus-cell fusion processes .

Herbicidal Activity

This compound exhibits significant herbicidal properties due to its structural similarity to natural auxins. This similarity allows it to interfere with plant growth regulation, leading to herbicidal effects. Modifications in the picolinic acid framework have been shown to enhance herbicidal potency .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Antiviral Efficacy : In pre-clinical models, the compound demonstrated promising efficacy against SARS-CoV-2, suggesting its potential as a therapeutic candidate for viral infections .

- Zinc Finger Protein Interaction : Research indicated that the compound effectively inhibits the function of ZFPs, which are critical in various cellular processes and disease mechanisms .

- Herbicidal Applications : Studies have confirmed that derivatives of picolinic acid can act as effective herbicides, with specific modifications leading to enhanced activity against unwanted plant growth.

Data Summary

| Property | Details |

|---|---|

| Molecular Formula | C₁₂H₉FNO₂ |

| Molecular Weight | 219.2 g/mol |

| Primary Target | Zinc Finger Proteins (ZFPs) |

| Antiviral Activity | Effective against SARS-CoV-2 and influenza A virus |

| Herbicidal Activity | Interferes with plant growth regulation |

Future Directions

Research into this compound is ongoing, with potential applications in drug development for antiviral therapies and agricultural chemicals. Further studies are needed to explore its full therapeutic potential and optimize its efficacy through structural modifications.

Propiedades

IUPAC Name |

6-(3-fluorophenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2/c13-9-4-1-3-8(7-9)10-5-2-6-11(14-10)12(15)16/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNVROFCFAZOMJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647065 | |

| Record name | 6-(3-Fluorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887982-40-3 | |

| Record name | 6-(3-Fluorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.